8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the class of 1,4,8-triazaspiro[4.5]decane derivatives, which are characterized by a spirocyclic scaffold combining a piperidine and imidazolidinone ring. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its versatility in targeting diverse biological pathways, including G-protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-14-3-8-18(13-15(14)2)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-4-6-17(22)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBZBSUNSQGULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
- Molecular Formula : C18H20F2N4O2S
- Molecular Weight : 366.44 g/mol
- CAS Number : 1327179-39-4
The structure features a spirocyclic arrangement with three nitrogen atoms and a sulfonyl group, which is characteristic of many biologically active compounds.
Functional Groups
The presence of various functional groups including:
- Sulfonyl group (–SO2–)
- Fluorophenyl group
- Triazole ring
These contribute to the compound's potential reactivity and biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. For instance, triazaspiro compounds have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study: In Vitro Testing
A study conducted on related triazaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
Results showed IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Properties
Compounds containing sulfonyl groups have been documented to possess antimicrobial activities. Preliminary studies suggest that the compound may inhibit bacterial growth, particularly against Gram-positive bacteria.
Research Findings
In laboratory tests, derivatives of sulfonyl-containing compounds exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
These findings warrant further exploration into the compound's potential as an antimicrobial agent.
While specific mechanisms for this compound remain largely unexplored, related compounds have been shown to interact with:
- DNA/RNA synthesis
- Protein synthesis pathways
This interaction may lead to disruption in cellular functions, contributing to their biological effects.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 5 |
| Compound B | Structure B | Antibacterial | 20 |
| 8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Current Compound | Potentially anticancer and antimicrobial | TBD |
Future Directions
Given the promising biological activities associated with similar compounds, further research is essential to:
- Characterize the pharmacological profile of this compound.
- Investigate structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Conduct in vivo studies to evaluate therapeutic potential and safety profiles.
Comparison with Similar Compounds
Key Features :
- Core Structure : The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core provides rigidity and conformational constraint, enhancing receptor binding selectivity.
- Position 8: A 3,4-dimethylbenzenesulfonyl group, introducing strong electron-withdrawing effects and influencing solubility and metabolic stability.
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The biological and physicochemical properties of 1,4,8-triazaspiro[4.5]decane derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Key Takeaways
- Sulfonyl vs. Benzyl Groups : The target compound’s 3,4-dimethylbenzenesulfonyl group likely improves stability and solubility compared to benzyl or alkyl substituents .
- Halogenation Effects : Fluorine and chlorine atoms at position 3 enhance lipophilicity and target affinity, as seen in neuroleptic and antitumor analogs .
- Therapeutic Versatility: Minor structural changes (e.g., hydroxy, methoxy, or biphenyl groups) pivot applications from oncology to neurology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
